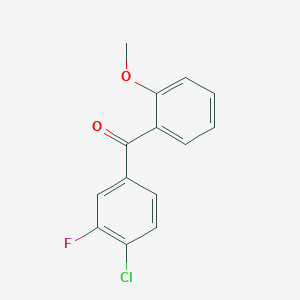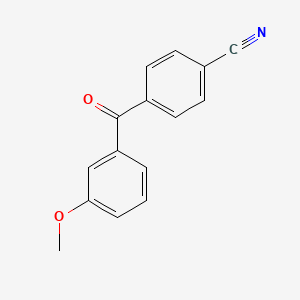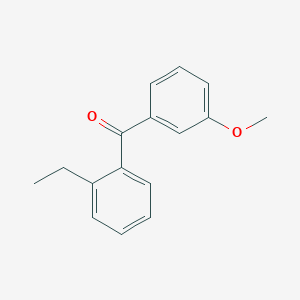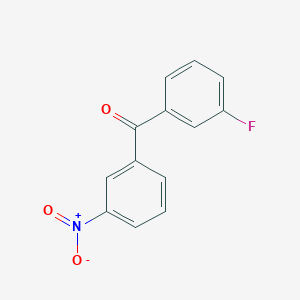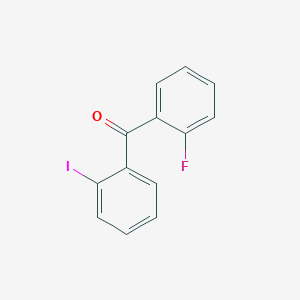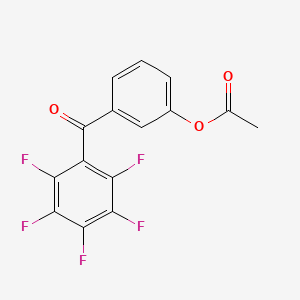
3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is an organic compound with the molecular formula C15H7F5O3 and a molecular weight of 330.21 . It is commonly known as APBP.
Molecular Structure Analysis
The IUPAC name of this compound is 3-(2,3,4,5,6-pentafluorobenzoyl)phenyl acetate . The InChI code is 1S/C15H7F5O3/c1-6Aplicaciones Científicas De Investigación
Organic Synthesis
3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone: is utilized in organic synthesis as a building block for various complex molecules. Its pentafluorinated phenyl ring introduces fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of these compounds, such as increased stability and lipophilicity .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of potential drug candidates. The presence of multiple fluorine atoms can enhance the binding affinity and selectivity of pharmaceuticals towards their biological targets .
Material Science
The compound’s robust aromatic structure makes it a valuable component in the development of advanced materials. It can be incorporated into polymers to improve their thermal stability and resistance to degradation under harsh conditions .
Analytical Chemistry
Due to its unique spectral properties, 3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone can be used as a standard or reagent in various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to identify or quantify other substances .
Agrochemical Design
The fluorinated benzophenone derivative is explored in the design of new agrochemicals. Fluorination can lead to agrochemicals that are more effective at lower doses, reducing the environmental impact .
Fluoropolymer Production
This compound is also involved in the production of fluoropolymers, which are known for their exceptional chemical resistance and stability. These polymers are used in a wide range of applications, from non-stick cookware coatings to high-performance materials in the aerospace industry .
Catalyst Development
In catalysis, the compound can act as a ligand or a catalyst itself in certain reactions. Its fluorinated structure can influence the reactivity and selectivity of catalytic processes .
Electronic and Optoelectronic Devices
The electronic properties of fluorinated benzophenones make them suitable for use in electronic and optoelectronic devices. They can be used in the development of organic light-emitting diodes (OLEDs) and other electronic components where stability under electrical stress is crucial .
Propiedades
IUPAC Name |
[3-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-3-7(5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPXQKTWTQXBKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641684 |
Source


|
| Record name | 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone | |
CAS RN |
890099-26-0 |
Source


|
| Record name | [3-(Acetyloxy)phenyl](2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


